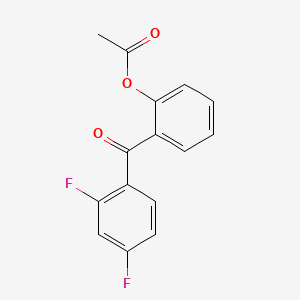

2-Acetoxy-2',4'-difluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-12(14)15(19)11-7-6-10(16)8-13(11)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHCJYBEJDLRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641592 | |

| Record name | 2-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-66-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetoxy-2',4'-difluorobenzophenone

Introduction

In the landscape of pharmaceutical research and materials science, halogenated organic compounds hold a significant position due to their unique physicochemical properties. Among these, fluorinated benzophenones and their derivatives are of particular interest. The presence of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them valuable scaffolds in drug discovery.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific derivative, 2-Acetoxy-2',4'-difluorobenzophenone. This compound serves as a key intermediate in the synthesis of various complex molecules, including potential therapeutic agents and advanced polymers.[1] We will delve into the mechanistic underpinnings of its synthesis, provide robust, step-by-step protocols for its preparation and purification, and outline a suite of analytical techniques for its thorough characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound

The synthetic strategy for this compound is a multi-step process that begins with the formation of the core benzophenone structure, followed by the introduction of the acetoxy group. The primary reaction for constructing the diaryl ketone is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry.

1.1: Core Synthesis via Friedel-Crafts Acylation: 2,4'-Difluorobenzophenone

The foundational step is the synthesis of 2,4'-Difluorobenzophenone. This is typically achieved through a Friedel-Crafts acylation reaction between fluorobenzene and 2-fluorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 2-fluorobenzoyl chloride, generating a highly electrophilic acylium ion.[3][4][5][6] This acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the desired 2,4'-difluorobenzophenone. The choice of a potent Lewis acid is critical to drive the formation of the acylium ion.

Caption: Friedel-Crafts Acylation for 2,4'-Difluorobenzophenone Synthesis.

Experimental Protocol: Synthesis of 2,4'-Difluorobenzophenone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) to a suitable solvent such as dichloromethane or nitrobenzene.[7]

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 2-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

Electrophilic Aromatic Substitution: To this mixture, add fluorobenzene (1.0-1.2 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7][8]

1.2: Acetoxylation of 2,4'-Difluorobenzophenone to yield this compound

The subsequent step involves the introduction of an acetoxy group onto the 2,4'-difluorobenzophenone scaffold. This is typically achieved through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a suitable catalyst. For this specific transformation, a nucleophilic aromatic substitution followed by acylation of a hydroxyl intermediate is a plausible route, though direct acylation methods may also be explored. A more common approach involves the synthesis of 2-hydroxy-2',4'-difluorobenzophenone as an intermediate, which is then acetylated.

Experimental Protocol: Synthesis of this compound

-

Hydroxylation (if necessary): If starting from 2,4'-difluorobenzophenone, a hydroxylation step at the 2-position of one of the phenyl rings is required. This can be a complex procedure and may involve specialized reagents. A more direct route is often the acylation of a pre-synthesized 2-hydroxy-2',4'-difluorobenzophenone.

-

Acetylation Reaction: To a solution of 2-hydroxy-2',4'-difluorobenzophenone (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add acetic anhydride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Part 2: Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a comprehensive analytical profile.

Caption: Comprehensive workflow for the characterization of the target compound.

2.1: Physical Properties

| Property | Expected Observation |

| Appearance | White to off-white solid or crystalline powder. |

| Melting Point | A sharp melting point range is indicative of high purity. For 2,4'-Difluorobenzophenone, the melting point is around 22-24 °C.[9] The acetoxy derivative is expected to have a different, distinct melting point. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. |

2.2: Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and for preliminary purity assessment. A suitable mobile phase (e.g., 80:20 hexane:ethyl acetate) should show a single spot for the purified product under UV visualization (254 nm).

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly employed for benzophenone derivatives.[10][11] The purity is determined by the peak area percentage of the main component.

2.3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm) due to the presence of two substituted phenyl rings and spin-spin coupling between protons and with the fluorine atoms.

-

Acetoxy Protons: A characteristic singlet for the methyl protons of the acetoxy group should appear in the upfield region (around δ 2.0-2.5 ppm).[12]

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield (δ ~190-195 ppm).[13]

-

Ester Carbonyl Carbon: The ester carbonyl carbon will also be in the downfield region, but typically more upfield than the ketone (δ ~168-172 ppm).

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 110-140 ppm range. The carbons directly attached to fluorine will exhibit characteristic C-F coupling, which is a key diagnostic feature.[13]

-

| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| -OCOCH₃ | 2.0 - 2.5 | Singlet |

| ¹³C NMR | Expected Chemical Shift (δ ppm) | Notes |

| Ketone C=O | 190 - 195 | |

| Ester C=O | 168 - 172 | |

| Aromatic C-F | 160 - 165 | Large ¹JCF coupling constant |

| Aromatic C | 110 - 140 | C-F coupling will be observed for carbons ortho and meta to fluorine. |

| -OCOC H₃ | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ketone C=O Stretch: A strong absorption band is expected in the range of 1660-1690 cm⁻¹ for the aromatic ketone carbonyl group.[14]

-

Ester C=O Stretch: Another strong absorption band for the ester carbonyl group will be present at a higher frequency, typically around 1735-1750 cm⁻¹.[15][16]

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be observed in the 1000-1300 cm⁻¹ region.[15]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.[15]

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the 1100-1400 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Ketone C=O | 1660 - 1690 |

| Ester C=O | 1735 - 1750 |

| Ester C-O | 1000 - 1300 |

| Aromatic C=C | 1450 - 1600 |

| C-F | 1100 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for benzophenones include cleavage on either side of the carbonyl group.[17] The loss of the acetoxy group or the acetyl radical would also be expected fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying principles of the synthetic reactions and employing a multi-faceted analytical approach, researchers can confidently prepare and validate this important chemical intermediate. The protocols and characterization data presented herein serve as a robust foundation for its application in drug discovery and materials science, enabling the development of novel and innovative products. Adherence to these detailed methodologies will ensure the production of high-purity material, which is critical for the success of subsequent research and development endeavors.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

-

Cioffi, G., D'Auria, M., Ravelo, A. G., & De Simone, F. (2002). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 37(4), 415-422. [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Noldin, V. F., Isaias, D. E., & Cechinel Filho, V. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(6), 579-583. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

-

Boesl, U., & Zimmermann, R. (n.d.). Time-of-flight mass spectra of benzophenone, which is subject to a fast... [Link]

-

Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]

-

Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26. [Link]

-

ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

Preprints.org. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... [Link]

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4'-Difluorobenzophenone: Properties, Applications, and Synthesis. [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. [Link]

- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.

-

Royal Society of Chemistry. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(37), 4586-4594. [Link]

-

MDPI. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 27(15), 4969. [Link]

-

National Institutes of Health. (2012). Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. ISRN Chromatography, 2012, 582942. [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5099. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2,4'-Difluorobenzophenone. [Link]

-

Quick Company. (n.d.). "New Process For Preparing 4,4,' Difluorobenzophenone". [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6). [Link]

-

TSI Journals. (n.d.). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 8. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 9. 2,4'-Difluorobenzophenone | 342-25-6 [chemicalbook.com]

- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetoxy-2',4'-difluorobenzophenone

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 2-Acetoxy-2',4'-difluorobenzophenone, a novel compound of interest in medicinal chemistry and materials science. Recognizing the current gap in empirical data for this specific molecule, this document outlines a robust scientific workflow, beginning with a proposed synthetic pathway and culminating in a suite of analytical protocols designed to rigorously define its structural, thermal, and solubility properties. By presenting not just the "what" but the "why" behind each methodological choice, this guide serves as a practical blueprint for researchers aiming to synthesize and thoroughly characterize this and other new chemical entities.

Introduction: The Rationale for Characterization

Benzophenone derivatives are a cornerstone in pharmaceutical development and material science, valued for their unique photochemical properties and their role as versatile synthetic intermediates. The introduction of fluorine atoms into the benzophenone scaffold is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making difluorinated analogues particularly attractive for drug discovery programs. Furthermore, the strategic placement of an acetoxy group can serve as a key functional handle or a prodrug moiety, enhancing solubility or modifying pharmacokinetic profiles.

This compound represents a confluence of these advantageous structural features. However, a thorough review of the scientific literature reveals a notable absence of experimental data concerning its physicochemical properties. This guide addresses this gap by providing a comprehensive, field-proven strategy for its synthesis and characterization, thereby enabling its further investigation and potential application.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached via the acetylation of a hydroxylated precursor. This precursor, 2-hydroxy-2',4'-difluorobenzophenone, would first need to be synthesized, likely through a Friedel-Crafts acylation reaction.

Synthesis of 2-Hydroxy-2',4'-difluorobenzophenone

The initial step involves the synthesis of the hydroxylated precursor. A common and effective method is the Friedel-Crafts acylation of 1,3-difluorobenzene with 2-methoxybenzoyl chloride, followed by demethylation to unmask the hydroxyl group. The methoxy group serves as a protecting group for the phenol, which would otherwise interfere with the Lewis acid catalyst.

Protocol:

-

Acylation: To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 1,3-difluorobenzene. Cool the mixture to 0°C.

-

Slowly add 2-methoxybenzoyl chloride to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Demethylation: Dissolve the crude 2-methoxy-2',4'-difluorobenzophenone in dichloromethane and cool to 0°C.

-

Slowly add a demethylating agent, such as boron tribromide (BBr₃), and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 2-hydroxy-2',4'-difluorobenzophenone by column chromatography.

Acetylation to Yield this compound

With the hydroxylated precursor in hand, the final acetylation step is a standard esterification.

Protocol:

-

Dissolve 2-hydroxy-2',4'-difluorobenzophenone in a suitable solvent, such as dichloromethane, along with a base (e.g., triethylamine or pyridine).

-

Cool the solution to 0°C and add acetic anhydride or acetyl chloride dropwise.[1]

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Property Analysis: A Comprehensive Workflow

The following section details the experimental protocols necessary to fully characterize the physicochemical properties of the newly synthesized this compound.

Predicted and Fundamental Properties

Based on its chemical structure, we can predict certain fundamental properties. These serve as a preliminary dataset to be confirmed and expanded upon by empirical measurement.

| Property | Predicted/Calculated Value | Method/Basis |

| Molecular Formula | C₁₅H₁₀F₂O₃ | Elemental Composition |

| Molecular Weight | 276.24 g/mol | Based on IUPAC atomic weights |

| Appearance | White to off-white solid | Analogy to similar benzophenones |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Boiling Point | To be determined | Thermogravimetric Analysis (TGA) |

| Solubility | To be determined | Equilibrium Shake-Flask Method |

Structural Elucidation and Purity Determination

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Caption: Comprehensive analytical workflow for physicochemical characterization.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. A full suite of experiments is required.

-

Rationale: 1H NMR will confirm the number and environment of protons. 13C NMR will identify all unique carbon atoms. 19F NMR is crucial for confirming the presence and environment of the fluorine atoms. 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) will be used to definitively assign proton and carbon signals.[2] The ortho-substitution pattern is expected to produce four distinct signals in the aromatic region of the 1H NMR spectrum.[3]

-

Experimental Protocol:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire 1H, 13C{1H}, and 19F NMR spectra on a 400 MHz or higher spectrometer.

-

Record COSY and HSQC spectra to establish connectivity.

-

Expected Observations:

-

1H NMR: A singlet integrating to 3H for the acetoxy methyl group. A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) integrating to 8H.

-

13C NMR: A signal for the methyl carbon, two carbonyl carbons (ester and ketone), and 12 aromatic carbons. The carbons bonded to fluorine will show characteristic large C-F coupling constants (>200 Hz).[2]

-

19F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms.

-

-

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition.

-

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

-

Experimental Protocol:

-

Dissolve a small sample of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

-

Expected Observation: A prominent peak for the [M+H]⁺ or [M+Na]⁺ ion, with a measured mass that matches the calculated exact mass of C₁₅H₁₀F₂O₃ within a 5 ppm error margin.

-

3.2.3. Infrared (IR) Spectroscopy

FT-IR will identify the key functional groups present in the molecule.

-

Rationale: The presence of the ester and ketone carbonyl groups will give rise to strong, characteristic absorption bands.

-

Experimental Protocol:

-

Acquire the spectrum using an FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

-

Expected Observations: Strong C=O stretching vibrations around 1770-1750 cm⁻¹ (ester) and 1680-1660 cm⁻¹ (ketone). C-F stretching bands in the 1300-1100 cm⁻¹ region.

-

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecule drug candidates.

-

Rationale: A validated reversed-phase HPLC (RP-HPLC) method can separate the target compound from any starting materials, byproducts, or degradation products, allowing for accurate quantification of purity.[4][5]

-

Experimental Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of maximum absorbance (determined by UV-Vis spectrophotometry, likely around 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Thermal Properties

Thermal analysis provides critical information on the material's stability and phase behavior.

-

Rationale: DSC is used to determine the melting point and identify any polymorphic transitions. TGA measures the thermal stability and decomposition temperature. These properties are crucial for formulation and storage considerations.[7][8][9]

-

Experimental Protocol:

-

DSC: Heat a 2-5 mg sample in a sealed aluminum pan from room temperature to a temperature above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere. The peak of the endothermic event corresponds to the melting point.

-

TGA: Heat a 5-10 mg sample from room temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.

-

Solubility Determination

Aqueous solubility is a critical parameter for any compound intended for biological application.

-

Rationale: The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[10][11] Performing this test at different pH values is essential as the compound's solubility may be pH-dependent.

-

Experimental Protocol (Shake-Flask Method):

-

Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Add an excess amount of the solid compound to vials containing each buffer.

-

Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

The experiment should be performed in triplicate for each pH condition.

-

Conclusion and Future Directions

This guide establishes a comprehensive, scientifically rigorous framework for the synthesis and physicochemical characterization of this compound. By following these detailed protocols, researchers can generate the foundational data required to understand the behavior of this novel compound. The resulting physicochemical profile—encompassing its confirmed structure, purity, thermal stability, and solubility—will be indispensable for guiding its future applications in drug development, materials science, and other advanced research fields. The successful execution of this workflow will transform this compound from a theoretical structure to a well-characterized chemical entity, ready for exploration.

References

- BenchChem. (n.d.). Thermal degradation analysis and comparison of polymers synthesized with and without Benzophenone-2,4,5-tricarboxylic Acid.

- BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- Vaitkeviciene, V., et al. (2020). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC.

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

MicroSolv. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2). Retrieved from [Link]

- AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.

-

American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]

-

ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and thermal crosslinking of benzophenone-modified poly(dimethylsiloxane)s. Retrieved from [Link]

- ACS Publications. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A.

- Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.

- (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

-

Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.

- Google Patents. (n.d.). US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones.

- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

PubMed. (2016). Physicochemical characterization of biopharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for synthesis of 2-amino benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Hydroxybenzophenone. Retrieved from [Link]

Sources

- 1. 2-ACETOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. akjournals.com [akjournals.com]

- 5. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. who.int [who.int]

A Technical Guide to the Spectroscopic Characterization of 2-Acetoxy-2',4'-difluorobenzophenone

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Signature

2-Acetoxy-2',4'-difluorobenzophenone is a substituted aromatic ketone of interest in synthetic chemistry and drug development due to the prevalence of the benzophenone scaffold in biologically active molecules. The introduction of an acetoxy group and two fluorine atoms can significantly modulate the compound's physicochemical and pharmacological properties. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that give rise to the predicted spectral features. This approach empowers researchers to interpret their own experimental data with greater confidence.

Molecular Structure

The logical starting point for any spectroscopic analysis is the molecule's structure. The electronic environment of each atom, dictated by the arrangement of functional groups, determines its interaction with various forms of electromagnetic radiation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra by analyzing the electronic effects of the substituents on the benzophenone core.

Predicted ¹H NMR Data

The aromatic region (δ 7.0-8.0 ppm) will be complex due to the presence of two substituted phenyl rings. The acetoxy group at the 2-position will influence the chemical shifts of the protons on its ring, while the two fluorine atoms will affect the other. The methyl protons of the acetoxy group will appear as a sharp singlet in the upfield region.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CH₃ (acetoxy) | 2.1 - 2.3 | s (singlet) | - | Standard range for acetyl methyl protons. |

| Aromatic H's | 7.1 - 7.9 | m (multiplet) | J(H-H) ≈ 7-10 Hz, J(H-F) ≈ 2-9 Hz | Complex overlapping signals due to substitution and H-F coupling. Protons ortho to the fluorine and carbonyl groups will be the most deshielded. |

Expertise & Experience: The introduction of an ortho-acetoxy group tends to shield the adjacent protons slightly compared to an unsubstituted ring, while the fluorine atoms and the carbonyl group are electron-withdrawing and will deshield nearby protons.[1][2] The exact chemical shifts will depend on the conformational preferences of the molecule in solution.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (ketone and ester), the methyl carbon, and the twelve aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit strong C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| CH₃ (acetoxy) | 20 - 22 | Typical range for an acetyl methyl carbon. |

| C=O (ketone) | 190 - 195 | Ketone carbonyl carbon, slightly shielded by the ortho-acetoxy group. |

| C=O (ester) | 168 - 170 | Typical range for an ester carbonyl carbon. |

| Aromatic C's | 110 - 140 | A complex set of signals. Carbons attached to fluorine will be significantly split and shifted. |

| C-F | 160 - 167 (d, ¹JCF ≈ 250 Hz) | Carbons directly bonded to fluorine show large one-bond coupling constants. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In this compound, the most prominent features will be the stretching vibrations of the two carbonyl groups (ketone and ester) and the C-F bonds.

Predicted IR Data

The key diagnostic peaks are expected in the carbonyl and fingerprint regions. The ester carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl stretch due to the inductive effect of the ester oxygen.[3][4][5][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H stretch (aromatic) | 3050 - 3100 | Medium | Characteristic of C-H bonds on a phenyl ring.[8] |

| C-H stretch (aliphatic) | 2950 - 3000 | Weak | From the methyl group of the acetoxy function. |

| C=O stretch (ester) | 1760 - 1770 | Strong | Higher frequency due to the electron-withdrawing nature of the ester oxygen. |

| C=O stretch (ketone) | 1660 - 1670 | Strong | Typical for a diaryl ketone, with conjugation lowering the frequency. |

| C=C stretch (aromatic) | 1580 - 1600 | Medium-Strong | In-ring vibrations of the phenyl groups.[8] |

| C-O stretch (ester) | 1200 - 1250 | Strong | Characteristic of the C-O-C linkage in the ester. |

| C-F stretch | 1100 - 1200 | Strong | Strong absorptions due to the polarity of the C-F bond. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak. The fragmentation will likely be initiated by the loss of the acetoxy group, a common fragmentation pathway for such esters.

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |

| 276 | [M]⁺ | Molecular ion peak (C₁₅H₁₀F₂O₃)⁺. |

| 234 | [M - C₂H₂O]⁺ | Loss of ketene from the acetoxy group. |

| 217 | [M - C₂H₃O₂]⁺ | Loss of the acetyl radical. |

| 123 | [FC₆H₄CO]⁺ | Fragmentation of the difluorobenzophenone core. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Trustworthiness: The fragmentation pathways are proposed based on established principles of mass spectrometry, where cleavage often occurs at bonds adjacent to functional groups and results in the formation of stable carbocations or radicals.[9][10][11][12]

Major Fragmentation Pathway

The initial fragmentation is predicted to be the cleavage of the ester group, leading to a stable acylium ion.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

-

GC-MS Parameters:

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Proposed Synthetic Workflow and Characterization

A plausible synthetic route to this compound would involve the Friedel-Crafts acylation of fluorobenzene with 2-acetoxybenzoyl chloride. The latter can be prepared from salicylic acid. The final product would require purification, and its identity would be confirmed by the spectroscopic methods detailed above.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. While this guide presents a predictive analysis, the underlying principles are robust and provide a solid framework for interpreting experimental data. The predicted NMR spectra will reveal the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will determine the molecular weight and fragmentation pattern. Together, these methods provide the unambiguous evidence required to confirm the structure of this and other novel chemical entities.

References

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

-

Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetoxybenzoyl chloride. Retrieved from [Link]

-

Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

- (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

SpectraBase. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-ACETOXYBENZOYL CHLORIDE. Retrieved from [Link]

-

GSRS. (n.d.). 2,4'-DIFLUOROBENZOPHENONE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-acetoxybenzoyl chloride (C9H7ClO3). Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-acetoxy benzoyl chloride. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). 2-Acetoxybenzoyl chloride-5538-51-2. Retrieved from [Link]

-

(n.d.). 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

(2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

- (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.

-

Quick Company. (n.d.). New Process For Preparing 4,4,' Difluorobenzophenone. Retrieved from [Link]

-

TSI Journals. (n.d.). Effects of different reaction conditions on the synthesis of 2, 4 – dihydroxybenzophenone (UV-214). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. reddit.com [reddit.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. GCMS Section 6.9.5 [people.whitman.edu]

"hydrolysis of 2-Acetoxy-2',4'-difluorobenzophenone to 2-hydroxy-2',4'-difluorobenzophenone"

An In-depth Technical Guide to the Hydrolysis of 2-Acetoxy-2',4'-difluorobenzophenone

Executive Summary

The transformation of this compound to 2-hydroxy-2',4'-difluorobenzophenone is a critical deprotection step in the synthesis of various high-value compounds, particularly in the pharmaceutical and specialty chemical industries. The resulting hydroxylated benzophenone is a key intermediate, valued for its unique electronic and structural properties conferred by the difluoro-substitution pattern. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and analytical validation methods for this hydrolysis reaction. We will explore both base-catalyzed (saponification) and acid-catalyzed pathways, offering researchers the foundational knowledge to select and optimize the most suitable method for their specific application, ensuring high yield and purity.

Introduction: The Significance of 2-hydroxy-2',4'-difluorobenzophenone

Benzophenone derivatives are a cornerstone of organic synthesis, serving as photoinitiators, UV absorbers, and crucial building blocks for complex molecules.[1] The compound 2-hydroxy-2',4'-difluorobenzophenone is of particular interest due to the ortho-hydroxy group, which can engage in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. The fluorine atoms at the 2' and 4' positions significantly modulate the electronic properties of the phenyl ring, enhancing the compound's utility as an intermediate in drug development and materials science.

The precursor, this compound, is often synthesized or procured as a stable, protected form of the target molecule. The hydrolysis of the acetate ester is the final, essential step to unmask the reactive hydroxyl group. The choice of hydrolysis method is paramount, as it directly impacts reaction efficiency, product purity, and the ease of downstream processing.

Theoretical Framework: The Chemistry of Ester Hydrolysis

The cleavage of an ester bond to yield a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry.[2] This transformation can be effectively catalyzed by either acid or base, each proceeding through a distinct mechanism with its own set of advantages and disadvantages.[3]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently employed method for this type of transformation.[4][5] It is an essentially irreversible process, which drives the reaction to completion.[3]

The mechanism involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester.[5] This addition forms a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the acetate as a leaving group. A rapid and final acid-base reaction occurs where the newly formed phenoxide deprotonates the acetic acid byproduct, forming a stable carboxylate salt and driving the equilibrium firmly towards the products.[5][6] An acidic workup is then required to protonate the phenoxide and yield the final 2-hydroxy-2',4'-difluorobenzophenone.[5]

dot

Caption: Key stages of the base-catalyzed hydrolysis mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[2][7][8] The reaction requires a strong acid catalyst (e.g., H₂SO₄, HCl) and is typically performed with a large excess of water to shift the equilibrium towards the products.[6][7]

The mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[8][9] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. Following the nucleophilic attack and formation of a tetrahedral intermediate, a series of proton transfers occurs. This facilitates the conversion of the acetyl group's ether oxygen into a good leaving group (acetic acid). Finally, the departure of acetic acid and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the desired product.[7][8]

Comparative Analysis: Choosing the Right Pathway

The selection between base- and acid-catalyzed methods depends on the substrate's stability and the desired process parameters.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Driving Force | Irreversible due to carboxylate salt formation.[3] | Reversible; requires excess water to drive to completion.[7] |

| Catalyst | Stoichiometric reagent (e.g., NaOH, KOH).[2] | Catalytic amount (e.g., H₂SO₄, HCl).[7] |

| Reaction Rate | Generally faster and can proceed at lower temperatures. | Often requires heating (reflux) to achieve a reasonable rate.[9] |

| Workup | Requires a distinct acidification step to isolate the product.[5] | Simpler neutralization and extraction. |

| Substrate Scope | Preferred method, robust and high-yielding. | Can be problematic for acid-sensitive substrates. |

| Pros | High conversion, irreversible. | Uses only a catalytic amount of acid. |

| Cons | Consumes a stoichiometric amount of base. | Equilibrium-limited, may require harsher conditions. |

For the hydrolysis of this compound, base-catalyzed saponification is generally the preferred method due to its irreversibility and typically cleaner, more complete conversion.

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is designed for robust and complete conversion of the starting material.

Materials & Equipment:

-

This compound

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol or a 3:1 mixture of THF/water) to a concentration of approximately 0.2-0.5 M.

-

Base Addition: Add 1.5-2.0 equivalents of NaOH or KOH, either as solid pellets or a concentrated aqueous solution. The use of a slight excess ensures complete reaction.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching & Acidification: Cool the reaction mixture to room temperature. Carefully and slowly add 2M HCl solution while stirring until the pH of the solution is acidic (pH ~2-3). The product will likely precipitate out of the solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any remaining acetic or hydrochloric acid.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2',4'-difluorobenzophenone.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[10]

dot

Caption: A streamlined workflow for the saponification protocol.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative that avoids a stoichiometric base but requires careful control to drive the reaction to completion.

Materials & Equipment:

-

Same as Protocol 1, but substitute NaOH/KOH with concentrated Sulfuric Acid (H₂SO₄) or HCl.

-

An excess of water is required.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add 1.0 equivalent of this compound.

-

Reagent Addition: Add a solvent such as dioxane or acetic acid, followed by a large excess of water. Add a catalytic amount (5-10 mol%) of concentrated H₂SO₄.

-

Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC. Due to the reversible nature, this reaction may require a longer time (4-12 hours) to reach completion.[9]

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.

-

Extraction, Washing, Drying, and Purification: Proceed with steps 5 through 8 as described in Protocol 1.

Analytical Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step of any synthetic protocol.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid method to qualitatively track the disappearance of the starting material (less polar) and the appearance of the product (more polar due to the free -OH group).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[11]

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the acetate methyl peak (a singlet around δ 2.0-2.3 ppm) and the appearance of a broad singlet for the new phenolic -OH proton. ¹³C NMR and ¹⁹F NMR will also show characteristic shifts.

-

Mass Spectrometry (MS): Will confirm the correct molecular weight for 2-hydroxy-2',4'-difluorobenzophenone (C₁₃H₈F₂O₂).

-

Infrared (IR) Spectroscopy: Will show the disappearance of the ester C=O stretch (around 1760 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹).

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reagent (base/acid), insufficient reaction time or temperature. | Add more reagent, increase reaction time, or gently increase temperature. Ensure efficient stirring. |

| Low Yield | Incomplete reaction, product loss during workup/extraction, product decomposition. | Ensure pH is fully acidic (Protocol 1) or neutral (Protocol 2) before extraction. Perform extractions thoroughly. Avoid excessive heat. |

| Product is an Oil/Fails to Crystallize | Presence of impurities (unreacted starting material, salts, solvent). | Re-purify using column chromatography. Ensure the product is completely dry of solvent. Try different recrystallization solvent systems. |

| Side Product Formation | Reaction conditions too harsh (e.g., high temperature), substrate instability. | Reduce reaction temperature. For acid-catalyzed reactions, consider a milder acid. Ensure the reaction is not run for an excessively long time. |

Conclusion

The hydrolysis of this compound is a straightforward yet crucial transformation for accessing the valuable 2-hydroxy-2',4'-difluorobenzophenone intermediate. While both acid- and base-catalyzed methods are viable, saponification offers a more robust, irreversible, and generally higher-yielding pathway. By understanding the underlying mechanisms, carefully executing the experimental protocol, and validating the outcome with appropriate analytical techniques, researchers can reliably and efficiently perform this deprotection to advance their synthetic objectives in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link][7]

-

Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link][9]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

-

The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. [Link][8]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][6]

-

StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link][4]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link][5]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link][3]

-

Klicpera, A., & Vlcková, A. (1983). Analysis of the 1,4-benzodiazepines by methods based on hydrolysis. Journal of Pharmaceutical and Biomedical Analysis. [Link][12]

-

Negreira, N., et al. (2013). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. Environmental Science and Pollution Research International. [Link][11]

-

Černá, K., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Environmental Research and Public Health. [Link][13]

-

Vela-Soria, F., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link][14]

-

Google Patents. (2013). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone. [10]

-

Vela-Soria, F., et al. (2018). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Talanta. [Link][15]

-

Macsenlab. (2025). 2,4'-Difluorobenzophenone: Synthesis & Applications in Pharma & Dyes. [Link][1]

-

TSI Journals. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). [Link]

-

Google Patents. (1974). US3830845A - Purification of 2,4-dihydroxy-benzophenone. [16]

-

European Patent Office. (1984). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones. [Link][17]

-

TSI Journals. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 11. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of the 1,4-benzodiazepines by methods based on hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Predicted Thermal Stability and Degradation Profile of 2-Acetoxy-2',4'-difluorobenzophenone

Introduction

2-Acetoxy-2',4'-difluorobenzophenone is a halogenated aromatic ketone derivative. Its structure combines a thermally robust difluorobenzophenone core with a potentially labile acetoxy group. While benzophenone derivatives are widely utilized in materials science for their high thermal stability and photochemical properties, specific data on the 2-acetoxy substituted variant is not prevalent in current literature.[1][2] This guide, therefore, serves as a predictive framework and a methodological resource for researchers, scientists, and drug development professionals.

The purpose of this document is twofold: first, to establish a scientifically grounded prediction of the thermal stability and degradation pathways of this compound by analogizing to its core structural components. Second, to provide detailed, field-proven experimental protocols to empirically determine its stability profile. This approach is critical for defining processing parameters, establishing storage conditions, and ensuring the development of stable, safe, and effective formulations.

Diagram of this compound

Caption: Chemical structure of this compound.

Predicted Thermal Stability Profile

A molecule's thermal stability is not monolithic; it is a function of its weakest bonds and most favorable decomposition pathways. By dissecting the structure, we can formulate a robust hypothesis.

Causality: The Stabilizing Influence of the Difluorobenzophenone Core

The benzophenone scaffold is known for its high thermal stability, a property conferred by its rigid aromatic structures.[2] The inclusion of carbon-fluorine bonds further enhances this stability. The C-F bond is one of the strongest single bonds in organic chemistry, requiring significant energy for homolytic cleavage. This intrinsic strength, combined with the resonance stabilization of the aromatic rings, means the core (2',4'-difluorobenzophenone) is expected to be highly resistant to thermal degradation. Studies on various benzophenone derivatives show thermal decomposition temperatures (Td) frequently ranging from 250°C to over 500°C, depending on the nature of other substituents.[1]

Causality: The Acetoxy Group as the Predicted Point of Lability

In contrast to the robust core, the acetoxy group introduces an ester linkage, which represents the most probable site of initial thermal decomposition. Ester pyrolysis is a well-documented degradation pathway that typically proceeds via a concerted, six-membered ring transition state (Ei elimination), leading to the formation of a carboxylic acid and an alkene. In this case, thermal stress is predicted to cause the elimination of acetic acid, yielding 2-hydroxy-2',4'-difluorobenzophenone. This reaction often occurs at significantly lower temperatures than the degradation of the aromatic backbone.

Integrated Prediction

Based on the analysis of its constituent parts, this compound is predicted to exhibit a two-stage degradation profile:

-

Initial Degradation: A primary mass loss event at a moderately elevated temperature, corresponding to the cleavage of the acetoxy group and the liberation of acetic acid.

-

Core Degradation: Subsequent decomposition of the resulting 2-hydroxy-2',4'-difluorobenzophenone structure at a much higher temperature, characteristic of the stable fluorinated aromatic core.

Experimental Workflow for Thermal Analysis

To validate the predicted stability, a dual-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information on mass loss and energetic transitions, respectively.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the definitive method for quantifying thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. The choice of an inert nitrogen atmosphere is critical to isolate thermal degradation from oxidative processes, providing a clear picture of the molecule's intrinsic stability. A heating rate of 10°C/min is a standard practice that balances resolution with experimental time.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the run to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% mass loss occurs. Identify the temperatures and mass loss percentages for each distinct degradation step.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[3][4] It is crucial for identifying physical transitions such as melting (endothermic) and crystallization (exothermic), as well as glass transitions.[3] By comparing the DSC thermogram with TGA data, one can determine if the compound decomposes before, during, or after melting, which is a critical piece of information for handling and processing.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Atmosphere: Maintain a nitrogen purge (20-50 mL/min) throughout the experiment to prevent oxidation.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature just below the onset of decomposition determined by TGA, at a rate of 10°C/min.

-

-

Data Analysis: Plot heat flow versus temperature. Identify the peak temperature of any endothermic events, which corresponds to the melting point (Tm), and calculate the enthalpy of fusion (ΔHfus).

Summarized Data Presentation

Trustworthiness: A self-validating system requires clear and concise data presentation. All quantitative results from thermal analysis should be compiled into a structured table for easy interpretation and comparison.

| Parameter | Symbol | Predicted Outcome | Experimental Value |

| Melting Point | Tm | Sharp endotherm | Record in °C |

| Enthalpy of Fusion | ΔHfus | N/A | Record in J/g |

| Onset Decomposition Temp. (5% loss) | Td | Moderate Temp. | Record in °C |

| Mass Loss (Step 1) | Δm1 | ~21.5% (loss of C2H3O2) | Record in % |

| Mass Loss (Step 2) | Δm2 | Further loss | Record in % |

Degradation Profile via Forced Degradation

Expertise & Experience: To build a comprehensive degradation profile, forced degradation (or stress testing) is the industry-standard approach, particularly in pharmaceutical development.[5][6][7][8] This process intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation products and pathways.[8] This knowledge is invaluable for developing stability-indicating analytical methods, which can distinguish the intact compound from its degradants.[9]

Caption: Workflow for a comprehensive forced degradation study.

Predicted Degradation Pathways

-

Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation product is predicted to be 2-Hydroxy-2',4'-difluorobenzophenone and acetic acid. The rate of degradation is expected to be significantly faster under basic conditions.

-

Oxidative Degradation: The benzophenone moiety may be susceptible to oxidation, potentially leading to ring-opening or hydroxylation products, though this is generally less common than hydrolysis for this structure.

-

Photodegradation: Benzophenones are inherently photoactive. Upon exposure to UV light, they can undergo photoreduction or other complex rearrangements. This is a critical parameter to investigate, especially if the final product will be exposed to light.

Experimental Protocols for Forced Degradation

Trustworthiness: The goal of these protocols is to achieve a target degradation of 5-20%.[5] This level is sufficient to produce detectable quantities of degradants without completely consuming the parent compound, which is necessary for method validation.

Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-